molecular formula C19H18FNO B1393650 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol CAS No. 1291486-38-8

1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol

Cat. No. B1393650
CAS RN: 1291486-38-8
M. Wt: 295.3 g/mol
InChI Key: JNTFIELVHJRPAH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol” are not fully described in the sources I found .

Scientific Research Applications

1. Tautomeric Reactions and Structural Analysis

1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol has been studied for its tautomeric reactions involving proton transfer. Research by Olivieri et al. (1989) utilized high-resolution solid-state {sup 13}C NMR spectroscopy to investigate these reactions in both solution and crystalline phase. This compound, along with its derivatives, undergoes a fast proton exchange between tautomeric forms, and equilibrium compositions in solid materials are similar to those in solution. Crystal structures of derivatives were also determined, providing insights into molecular geometry and interactions (Olivieri et al., 1989).

2. Use in Chiral Discrimination and Enantioseparation

In a study by Yashima et al. (1996), derivatives of this compound were used in chromatographic enantioseparation. The research focused on cellulose tris(5-fluoro-2-methylphenylcarbamate) as a chiral stationary phase for high-performance liquid chromatography. The study showed complete base-line separation of certain compounds, indicating potential applications in chiral discrimination and enantioseparation (Yashima et al., 1996).

3. Imaging in Alzheimer Disease

Shoghi-Jadid et al. (2002) used a derivative of this compound, [18F]FDDNP, in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This study illustrates the application of this compound in diagnostic imaging and monitoring neurodegenerative diseases (Shoghi-Jadid et al., 2002).

4. Enantioseparation and Temperature-induced Inversion

Research by Aranyi et al. (2011) involved the direct separation of stereoisomers of this compound analogs on chiral stationary phases. The study highlights the compound's role in enantioseparation and observed a temperature-induced inversion in the elution sequence, indicating its thermal behavior and potential in separation techniques (Aranyi et al., 2011).

Mechanism of Action

The mechanism of action of “1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol” is not clear from the available sources .

properties

IUPAC Name

1-[dimethylamino-(2-fluorophenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c1-21(2)19(15-9-5-6-10-16(15)20)18-14-8-4-3-7-13(14)11-12-17(18)22/h3-12,19,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTFIELVHJRPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1F)C2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201932
Record name 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1291486-38-8
Record name 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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